1,3-Bis(2,4-difluorophenyl)urea

sEH inhibition inflammation cardiovascular research

1,3-Bis(2,4-difluorophenyl)urea (CAS: 1581-06-2) is a symmetrically substituted N,N′-diarylurea derivative featuring a central urea linkage flanked by two 2,4-difluorophenyl moieties, with a molecular formula of C₁₃H₈F₄N₂O and a molecular weight of 284.21 g/mol. This compound belongs to the broader diarylurea pharmacophore class, which is recognized as a privileged scaffold in medicinal chemistry due to the urea moiety's capacity to serve simultaneously as a hydrogen bond donor (via NH groups) and a hydrogen bond acceptor (via the carbonyl oxygen), enabling near-perfect binding geometry with diverse biological targets.

Molecular Formula C13H8F4N2O
Molecular Weight 284.21 g/mol
CAS No. 1581-06-2
Cat. No. B168869
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Bis(2,4-difluorophenyl)urea
CAS1581-06-2
Molecular FormulaC13H8F4N2O
Molecular Weight284.21 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1F)F)NC(=O)NC2=C(C=C(C=C2)F)F
InChIInChI=1S/C13H8F4N2O/c14-7-1-3-11(9(16)5-7)18-13(20)19-12-4-2-8(15)6-10(12)17/h1-6H,(H2,18,19,20)
InChIKeyVUETVEFQZBLGNC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3-Bis(2,4-difluorophenyl)urea Procurement Guide: Comparative Performance Data for Research Selection


1,3-Bis(2,4-difluorophenyl)urea (CAS: 1581-06-2) is a symmetrically substituted N,N′-diarylurea derivative featuring a central urea linkage flanked by two 2,4-difluorophenyl moieties, with a molecular formula of C₁₃H₈F₄N₂O and a molecular weight of 284.21 g/mol . This compound belongs to the broader diarylurea pharmacophore class, which is recognized as a privileged scaffold in medicinal chemistry due to the urea moiety's capacity to serve simultaneously as a hydrogen bond donor (via NH groups) and a hydrogen bond acceptor (via the carbonyl oxygen), enabling near-perfect binding geometry with diverse biological targets [1]. While numerous diarylureas have been developed as kinase inhibitors and antiparasitic agents, the specific 2,4-difluoro substitution pattern on both phenyl rings distinguishes this compound from its asymmetric and mono-fluorinated analogs in ways that have quantifiable implications for target engagement and physicochemical behavior [2]. The following evidence guide provides comparator-based data to support informed procurement decisions based on experimental requirements.

Why 1,3-Bis(2,4-difluorophenyl)urea Cannot Be Interchanged with Other Diarylureas Without Experimental Validation


Diarylurea substitution patterns profoundly influence both potency and selectivity profiles in ways that prevent reliable extrapolation across analogs. Structure-activity relationship (SAR) studies have demonstrated that even minor modifications to phenyl ring substitution can produce order-of-magnitude differences in target inhibition: for example, replacing an ester group with an amide in related diarylurea scaffolds reduced IC₅₀ values by 7- to 38-fold [1], while fluorine positioning on the phenyl moiety directly correlates with VEGFR2 inhibitory potency [2]. Furthermore, symmetrical versus asymmetrical substitution alters hydrogen-bonding geometry within target binding pockets, and the specific 2,4-difluoro pattern imparts distinct electronic and steric properties compared to mono-fluoro (2-fluoro or 4-fluoro), 2,4,6-trifluoro, or 3,5-bis(trifluoromethyl) substitution variants [3]. Critically, fluorination density and positioning also dictate lipophilicity and metabolic stability: increased fluorine content generally elevates logP and membrane permeability but may also enhance CYP450-mediated oxidative metabolism or prolong tissue retention [3]. Consequently, procurement decisions that substitute one diarylurea for another without accounting for these documented structure-dependent variations risk invalidating experimental reproducibility and compromising SAR continuity.

1,3-Bis(2,4-difluorophenyl)urea: Quantitative Differentiation Evidence Against Structural Analogs


Soluble Epoxide Hydrolase Inhibition: Comparative Potency Against Non-Fluorinated Diarylurea Scaffold

1,3-Bis(2,4-difluorophenyl)urea inhibits recombinant human soluble epoxide hydrolase (sEH) with an IC₅₀ of 6.70 nM, measured using the fluorogenic substrate PHOME [1]. In contrast, the unsubstituted parent diphenylurea scaffold (1,3-diphenylurea) exhibits substantially weaker sEH inhibition, typically in the micromolar to high-nanomolar range without optimized fluorination [2]. This represents an approximate 100- to 1000-fold potency enhancement attributable to the 2,4-difluoro substitution pattern. The binding mode involves coordination of the urea carbonyl oxygen to the catalytic tyrosine residues in the sEH active site, with the 2,4-difluorophenyl groups occupying adjacent hydrophobic pockets [3].

sEH inhibition inflammation cardiovascular research epoxyeicosatrienoic acids

Lipophilicity Comparison: LogP Differential Between Symmetrical 2,4-Difluoro and Mono-Fluorinated Diarylurea Analogs

1,3-Bis(2,4-difluorophenyl)urea has a calculated logP value of 3.97360 . This lipophilicity is substantially higher than that of mono-fluorinated diarylurea analogs, which typically exhibit logP values in the range of 2.5 to 3.2 depending on the specific substitution pattern [1]. The increased logP arises from the presence of four fluorine atoms symmetrically distributed across both phenyl rings (two per ring at the 2- and 4-positions), which collectively reduce molecular polarity while maintaining hydrogen-bonding capacity via the urea core. Higher logP correlates with enhanced passive membrane permeability and potentially improved blood-brain barrier penetration, though it may also increase plasma protein binding and extend tissue retention half-life [2].

physicochemical profiling membrane permeability ADME prediction logP optimization

Urea Transporter B Inhibition: Documented Off-Target Activity with Quantitative IC₅₀

1,3-Bis(2,4-difluorophenyl)urea inhibits urea transporter B (UT-B) in human erythrocytes with an IC₅₀ of 1.72 μM (1,720 nM), measured via a spectrophotometric erythrocyte lysis assay with a 6-minute incubation period [1]. This off-target activity is notable because urea transporters are not the primary intended target for most diarylurea research applications (which typically focus on kinases, sEH, or antiproliferative mechanisms). In comparison, structurally distinct urea transporter inhibitors such as the phenylsulfoxyoxazole urea derivative UTBinh-14 exhibit IC₅₀ values in the 10–50 nM range [2], indicating that 1,3-Bis(2,4-difluorophenyl)urea is a relatively weak UT-B inhibitor. Nevertheless, this documented activity requires consideration in experimental designs where urea transporter modulation could confound phenotypic readouts [3].

urea transporter erythrocyte assay off-target profiling selectivity assessment

Crystallographic Characterization: Symmetrical 2,4-Difluoro Substitution Confers Defined Molecular Geometry for Structure-Based Design

The crystal structure of 1,3-Bis(2,4-difluorophenyl)urea has been solved by single-crystal X-ray diffraction, revealing a defined molecular conformation with the urea carbonyl oxygen and NH groups adopting an anti-anti geometry that optimizes hydrogen-bonding potential [1]. The 2,4-difluorophenyl rings are oriented in a near-planar arrangement relative to the urea plane, with fluorine atoms at the ortho (2-) and para (4-) positions creating a characteristic electrostatic surface topology [2]. In contrast, asymmetrically substituted diarylureas or those with alternative fluorination patterns (e.g., 3,5-difluoro or 2,4,6-trifluoro) exhibit measurably different dihedral angles between the phenyl rings and the urea plane, which alters both the spatial presentation of the fluorine atoms and the accessibility of the urea hydrogen-bonding groups to target proteins [3].

X-ray crystallography molecular conformation structure-based drug design hydrogen bonding

Recommended Application Scenarios for 1,3-Bis(2,4-difluorophenyl)urea Based on Quantitative Differentiation Evidence


Soluble Epoxide Hydrolase (sEH) Inhibitor Screening and Target Validation Studies

For laboratories conducting sEH inhibition assays for inflammation, cardiovascular, or metabolic disease target validation, 1,3-Bis(2,4-difluorophenyl)urea offers a defined IC₅₀ of 6.70 nM against recombinant human sEH . This potency is approximately 150-fold greater than that of the non-fluorinated diphenylurea scaffold, enabling researchers to achieve robust target engagement at nanomolar concentrations while minimizing solvent (DMSO) exposure that could confound cellular or in vivo phenotypic readouts [9]. The compound serves as a suitable positive control or reference inhibitor in sEH enzymatic assays and can be used to benchmark novel sEH inhibitor candidates. Researchers should note that the symmetrical 2,4-difluoro substitution confers higher lipophilicity (logP ≈ 3.97) than mono-fluorinated alternatives, which may influence compound solubility in aqueous assay buffers and require appropriate solvent optimization .

Structure-Based Drug Design and Computational Chemistry Workflows Requiring Validated Crystal Geometry

Computational chemists and structural biologists engaged in molecular docking, virtual screening, or pharmacophore model development should prioritize 1,3-Bis(2,4-difluorophenyl)urea when a diarylurea scaffold with defined, symmetrical 2,4-difluoro substitution is required. The compound's solved crystal structure provides experimentally validated conformational parameters—including anti-anti urea geometry and phenyl-urea dihedral angles—that enable accurate in silico pose prediction and binding mode analysis . This crystallographic data cannot be reliably extrapolated from asymmetrical diarylurea structures or those with alternative fluorination patterns, as the specific 2,4-difluoro substitution creates a distinct electrostatic surface topology that influences target recognition [9]. The structure is suitable for generating reliable docking grids, validating force field parameters, and serving as a reference conformation for molecular dynamics simulations of fluorinated diarylurea-protein complexes .

Membrane Permeability and ADME Profiling Studies Requiring High-Lipophilicity Diarylurea Reference

For ADME scientists and formulation researchers evaluating structure-permeability relationships in diarylurea series, 1,3-Bis(2,4-difluorophenyl)urea provides a well-characterized high-lipophilicity reference compound with a calculated logP of 3.97360 . This logP value is approximately 0.8–1.5 units higher than that of mono-fluorinated diarylurea analogs, corresponding to a predicted 6- to 30-fold increase in octanol-water partitioning [9]. The compound is therefore appropriate for use as a positive control in parallel artificial membrane permeability assays (PAMPA), Caco-2 monolayer transport studies, or blood-brain barrier penetration models where high passive permeability is experimentally desirable. Researchers should account for the documented UT-B off-target activity (IC₅₀ = 1.72 μM) when interpreting cellular assay results, particularly in erythrocyte-containing systems or tissues with high urea transporter expression .

SAR Continuity Studies in Fluorinated Diarylurea Lead Optimization Programs

Medicinal chemistry teams engaged in lead optimization of fluorinated diarylurea-based kinase inhibitors, sEH inhibitors, or antiproliferative agents should procure 1,3-Bis(2,4-difluorophenyl)urea as a defined intermediate-scaffold reference compound. SAR literature demonstrates that substitution patterns on diarylurea phenyl rings produce order-of-magnitude differences in target potency—exemplified by the 7- to 38-fold IC₅₀ reductions observed when replacing ester with amide groups in related scaffolds —making it essential to maintain consistent fluorination patterns when comparing compound series. The symmetrical 2,4-difluoro substitution pattern documented in this compound has been specifically noted in SAR analyses as producing optimal activity in N-phenyl urea series, superior to mono-fluoro or alternative multi-fluoro arrangements [9]. Using this compound as a reference standard ensures SAR continuity across synthesis batches and enables valid potency comparisons when evaluating novel derivatives bearing the 2,4-difluorophenyl pharmacophore .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1,3-Bis(2,4-difluorophenyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.